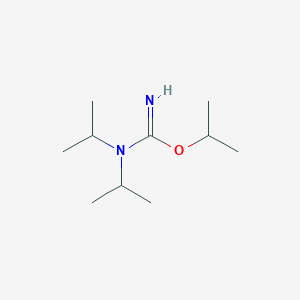
Isopropyl diisopropylcarbamimidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl diisopropylcarbamimidate is an organic compound with the chemical formula C10H22N2O. It is a derivative of carbamimidic acid and is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Isopropyl diisopropylcarbamimidate can be synthesized through the reaction of isopropylamine with diisopropylcarbodiimide. The reaction typically occurs under mild conditions, with the use of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction is exothermic and requires careful temperature control to avoid side reactions.
Industrial Production Methods
In industrial settings, the production of isopropyldiisopropylcarbamimidate involves large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Isopropyl diisopropylcarbamimidate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ureas or amides.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, where the carbamimidate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alcohols, amines, and thiols can react with isopropyldiisopropylcarbamimidate under mild conditions.
Major Products Formed
Oxidation: Ureas and amides.
Reduction: Amines.
Substitution: Various substituted carbamimidates.
Scientific Research Applications
Isopropyl diisopropylcarbamimidate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: It is employed in the modification of biomolecules, such as proteins and nucleic acids.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of isopropyldiisopropylcarbamimidate involves its ability to act as a nucleophile or electrophile in chemical reactions. It can form stable intermediates with various substrates, facilitating the formation of desired products. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
Isopropyl n,n’-diisopropylcarbamimidate: Similar in structure but with different reactivity and applications.
Diisopropylcarbodiimide: Used as a reagent in peptide synthesis and other organic reactions.
Isopropylamine: A precursor in the synthesis of isopropyldiisopropylcarbamimidate.
Uniqueness
Isopropyl diisopropylcarbamimidate is unique due to its specific reactivity and stability, making it suitable for a wide range of applications in both research and industry. Its ability to undergo various chemical reactions under mild conditions sets it apart from other similar compounds.
Properties
Molecular Formula |
C10H22N2O |
|---|---|
Molecular Weight |
186.29 g/mol |
IUPAC Name |
propan-2-yl N,N-di(propan-2-yl)carbamimidate |
InChI |
InChI=1S/C10H22N2O/c1-7(2)12(8(3)4)10(11)13-9(5)6/h7-9,11H,1-6H3 |
InChI Key |
WATOKCRZSKICTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)C(=N)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 10H-pyrazino[2,3-b][1,4]benzothiazine-8-carboxylate](/img/structure/B8546075.png)
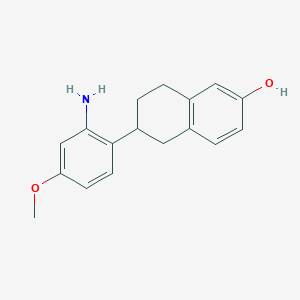
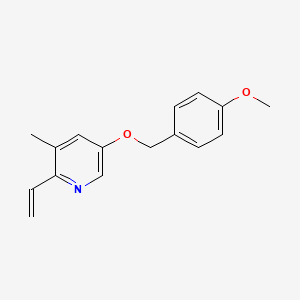
![N-Ethyl-N'-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]urea](/img/structure/B8546084.png)
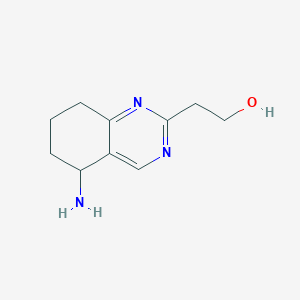
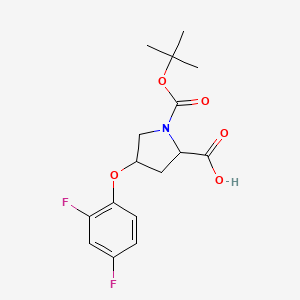
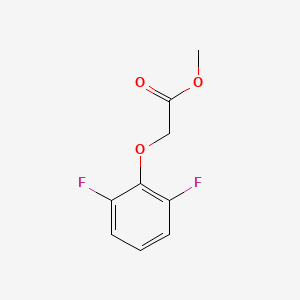

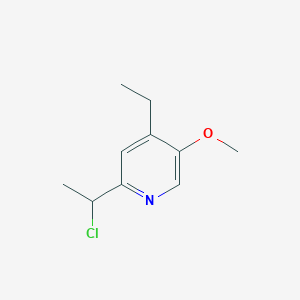

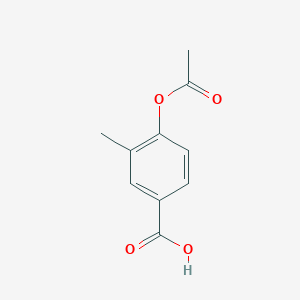
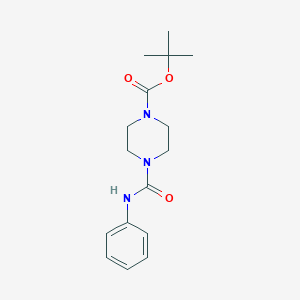
![[4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetyl chloride](/img/structure/B8546167.png)
